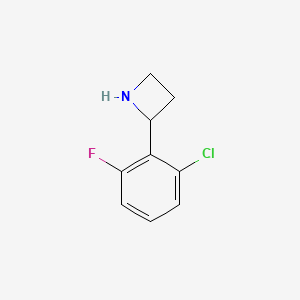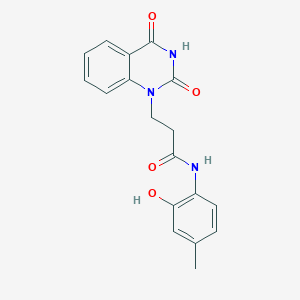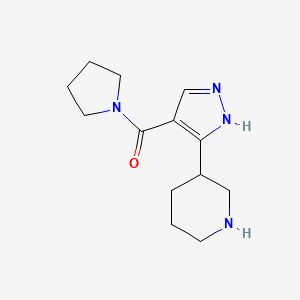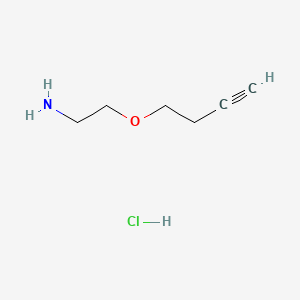
(2S)-2,3,3-Trimethylbutan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2,3,3-Trimethylbutan-1-OL is an organic compound with the molecular formula C7H16O It is a chiral alcohol, meaning it has a specific three-dimensional arrangement of its atoms that cannot be superimposed on its mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2,3,3-Trimethylbutan-1-OL typically involves the reduction of the corresponding ketone, (2S)-2,3,3-Trimethylbutan-2-one. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone to the alcohol. The reaction is typically carried out under high pressure and temperature to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: (2S)-2,3,3-Trimethylbutan-1-OL can undergo various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed:
Oxidation: (2S)-2,3,3-Trimethylbutan-2-one or (2S)-2,3,3-Trimethylbutanoic acid.
Reduction: Corresponding alkanes.
Substitution: Alkyl halides such as (2S)-2,3,3-Trimethylbutyl chloride or bromide.
Aplicaciones Científicas De Investigación
(2S)-2,3,3-Trimethylbutan-1-OL has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving chiral alcohols.
Industry: The compound is used in the production of fragrances and flavors due to its unique scent profile.
Mecanismo De Acción
The mechanism of action of (2S)-2,3,3-Trimethylbutan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group of the alcohol can form hydrogen bonds with active sites of enzymes, facilitating catalytic processes. Additionally, the chiral nature of the compound allows it to interact selectively with chiral receptors, leading to specific biological effects.
Comparación Con Compuestos Similares
- (2R)-2,3,3-Trimethylbutan-1-OL
- (2S)-2,3,3-Trimethylbutan-2-one
- (2S)-2,3,3-Trimethylbutanoic acid
Comparison:
(2R)-2,3,3-Trimethylbutan-1-OL: This is the enantiomer of (2S)-2,3,3-Trimethylbutan-1-OL. While they have the same molecular formula, their three-dimensional arrangements differ, leading to different interactions with chiral environments.
(2S)-2,3,3-Trimethylbutan-2-one: This compound is the oxidized form of this compound. It lacks the hydroxyl group and has a carbonyl group instead, leading to different reactivity and applications.
(2S)-2,3,3-Trimethylbutanoic acid: This is the carboxylic acid derivative of this compound. It has different chemical properties and is used in different applications compared to the alcohol.
Propiedades
Fórmula molecular |
C7H16O |
|---|---|
Peso molecular |
116.20 g/mol |
Nombre IUPAC |
(2S)-2,3,3-trimethylbutan-1-ol |
InChI |
InChI=1S/C7H16O/c1-6(5-8)7(2,3)4/h6,8H,5H2,1-4H3/t6-/m1/s1 |
Clave InChI |
IWWVOLGZHKFWKK-ZCFIWIBFSA-N |
SMILES isomérico |
C[C@H](CO)C(C)(C)C |
SMILES canónico |
CC(CO)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1,3-dioxoisoindol-2-yl) 5-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13574155.png)
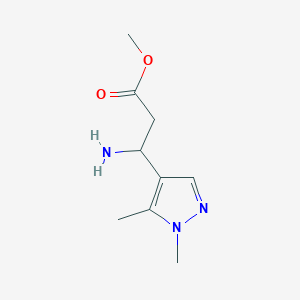

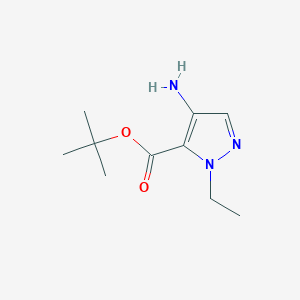

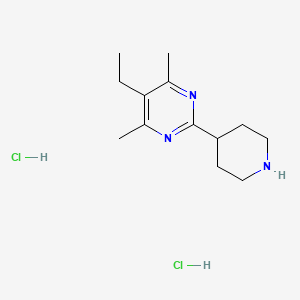
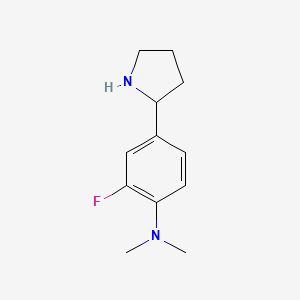
![5-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]pentanamide hydrochloride](/img/structure/B13574198.png)
![2-[(2S)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid](/img/structure/B13574199.png)
